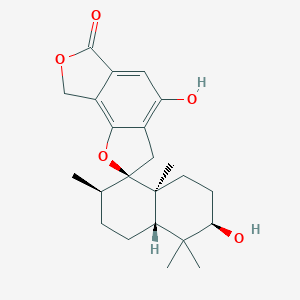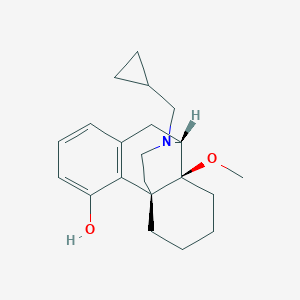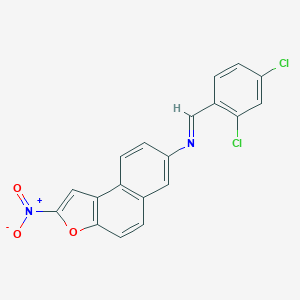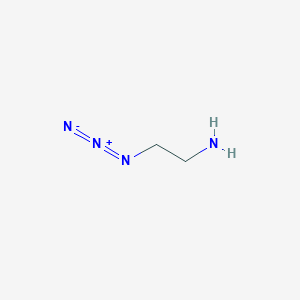
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, also known as (1,2,3,4-THN-2-yl)methanamine hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the tetrahydronaphthalene family, which is a class of hydrocarbons used in organic chemistry. The compound is known to be highly soluble in water and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Scientific Research Applications
Microparticulate and Nanoparticulate Drug Delivery Systems
Research on metformin hydrochloride, a widely used treatment for type 2 diabetes, has explored the development of microparticulate and nanoparticulate drug delivery systems. These systems aim to improve bioavailability, reduce dosing frequency, and decrease gastrointestinal side effects. The innovations in formulation strategies for metformin might parallel applications for other pharmaceutical compounds, including potentially "(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride," in enhancing drug efficacy and patient compliance (Çetin & Sahin, 2016).
Chemical Composition and Biological Activity of Secondary Metabolites
The study of secondary metabolites from Impatiens balsamina reveals a variety of biological activities, including antiallergic, antihypotensive, antitumor, and neuroprotective effects. Tetrahydronaphthalene derivatives, among other compounds, have been identified as significant contributors to these activities. This suggests that compounds with a tetrahydronaphthalene core could be explored for their potential therapeutic benefits across a range of conditions (Zolotykh et al., 2022).
Scintillation Properties of Plastic Scintillators
The development of plastic scintillators based on polymethyl methacrylate and the exploration of various luminescent dyes highlight the importance of understanding the chemical and physical properties of compounds used in these technologies. The replacement of traditional solvents with alternatives like octadeuteronaphthalene and the use of tetrahydronaphthalene derivatives could potentially improve scintillation efficiency and durability. These insights could be relevant for applications of "this compound" in fields beyond direct pharmaceutical uses, such as in materials science or chemical sensing (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)





![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

